4-(Trifluoromethoxy)benzenesulfonyl chloride chemical properties
4-(Trifluoromethoxy)benzenesulfonyl chloride chemical properties
An In-depth Technical Guide to 4-(Trifluoromethoxy)benzenesulfonyl Chloride
Introduction
4-(Trifluoromethoxy)benzenesulfonyl chloride is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring an electron-withdrawing trifluoromethoxy group and a reactive sulfonyl chloride moiety, makes it a valuable building block in the synthesis of a variety of complex molecules, particularly sulfonamide-based drugs.[1] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols associated with 4-(trifluoromethoxy)benzenesulfonyl chloride, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
4-(Trifluoromethoxy)benzenesulfonyl chloride is a liquid at room temperature with a high density. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClF₃O₃S | [2] |
| Molecular Weight | 260.62 g/mol | |
| CAS Number | 94108-56-2 | |
| Appearance | Liquid | |
| Density | 1.536 g/mL at 25 °C | |
| Refractive Index | n20/D 1.479 | |
| Vapor Pressure | 0.23 psi at 20 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| EC Number | 302-397-9 |
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization of 4-(trifluoromethoxy)benzenesulfonyl chloride. While full spectral data is often proprietary, the availability of various spectroscopic analyses has been documented.
| Spectrum Type | Details | Reference |
| ¹³C NMR | A ¹³C NMR spectrum has been recorded in CDCl₃. | [3] |
| FTIR | Fourier Transform Infrared (FTIR) spectra are available. | [3] |
| Raman | A Raman spectrum has been documented. | [3] |
| Mass Spectrometry | Electron ionization (EI) mass spectrometry data is available through the NIST WebBook. Predicted collision cross-section data for various adducts is also available. | [2][4] |
Reactivity and Applications
The reactivity of 4-(trifluoromethoxy)benzenesulfonyl chloride is dominated by the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The trifluoromethoxy group, being strongly electron-withdrawing, further activates the sulfonyl chloride for such reactions.
This compound is a key intermediate in the synthesis of sulfonamides, which are an important class of pharmaceuticals. It readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. It can also react with alcohols to produce sulfonate esters. A primary application is in the production of 4-(trifluoromethoxy)benzenesulfonamide, a precursor for certain sulfonamide drugs.[1]
Below is a diagram illustrating the general reactivity of 4-(trifluoromethoxy)benzenesulfonyl chloride.
Experimental Protocols
Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
A common synthetic route to 4-(trifluoromethoxy)benzenesulfonyl chloride involves a multi-step process starting from 4-(trifluoromethoxy)aniline.[1]
Step 1: Preparation of 4-(trifluoromethoxy)aniline hydrochloride [1]
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In a 1000 mL four-necked flask, add 200 g (1.92 mol) of hydrochloric acid, 100 g (0.565 mol) of 4-(trifluoromethoxy)aniline, and 80 g of water at room temperature.
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Stir the mixture for 1 hour while maintaining the temperature between 0-30°C to obtain the hydrochloride salt solution.
Step 2: Preparation of 4-(trifluoromethoxy)aniline diazonium salt [1]
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To the hydrochloride salt solution from Step 1, slowly add 120 g (0.579 mol) of sodium nitrite solution under stirring.
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Control the reaction temperature between -20 to 5°C.
-
Continue stirring for 1 hour to complete the diazotization reaction.
Step 3: Preparation of 4-(Trifluoromethoxy)benzenesulfonyl Chloride [1]
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In a 2000 mL four-necked flask, prepare a solution of 400 g (3.84 mol) of hydrochloric acid, 10 g (0.0587 mol) of cupric chloride, and 80.0 g (0.769 mol) of sodium bisulfite.
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To this solution, add the diazonium salt solution from Step 2 dropwise over 5 hours, maintaining the temperature between -20 to 5°C.
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After the addition is complete, allow the mixture to warm and stir for 1 hour.
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Separate the oily layer, wash it with 400 g of water, and then separate the layers again to obtain the crude product.
The following diagram outlines the synthesis workflow.
Synthesis of 4-(trifluoromethoxy)benzenesulfonamide[1]
This protocol details the use of 4-(trifluoromethoxy)benzenesulfonyl chloride to produce its corresponding sulfonamide.
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To a 1000 mL four-necked flask, add 25.7 g (0.48 mol) of ammonium chloride, 102 g of water, and 142 g of 4-(trifluoromethoxy)benzenesulfonyl chloride.
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Under stirring, add 139 g (1.15 mol) of sodium hydroxide solution dropwise to the mixture over 1 hour, maintaining the temperature between 0-20°C.
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After the addition, keep the mixture at the same temperature for 1 hour.
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Cool the mixture to 0-5°C to allow for crystallization of the product.
Safety and Handling
4-(Trifluoromethoxy)benzenesulfonyl chloride is a corrosive material that requires careful handling. It is classified as causing severe skin burns and eye damage. Appropriate personal protective equipment (PPE) should be worn at all times.
| Safety Information | Details | Reference |
| Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Precautionary Codes | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | |
| Personal Protective Equipment | Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter | |
| Storage Class | 8A - Combustible corrosive hazardous materials |
References
- 1. 4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride | C7H4ClF3O4S2 | CID 61728613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonyl chloride, 4-(trifluoromethoxy)- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. PubChemLite - 4-(trifluoromethoxy)benzenesulfonyl chloride (C7H4ClF3O3S) [pubchemlite.lcsb.uni.lu]

